molecular formula C23H24BrN5O6 B12678609 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol CAS No. 73384-73-3

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol

Cat. No.: B12678609
CAS No.: 73384-73-3
M. Wt: 546.4 g/mol
InChI Key: MUTUMPWEUGWUMV-UHFFFAOYSA-N
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Description

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol is a complex organic compound with a unique structure It contains multiple functional groups, including a bromine atom, nitro groups, an azo linkage, a naphthyl group, and a butoxypropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol typically involves multiple steps:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce nitro groups at the 4 and 6 positions.

    Diazotization: The nitrated product is then subjected to diazotization to form a diazonium salt.

    Azo Coupling: The diazonium salt reacts with 1-naphthylamine to form the azo compound.

    Alkylation: The azo compound is then alkylated with 3-butoxypropan-2-ol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include compounds with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties or as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The azo linkage can undergo reduction to release active intermediates, which can then interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-((2-Chloro-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol
  • 1-((4-((2-Fluoro-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol

Uniqueness

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-butoxypropan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of functional groups in this compound provides a distinct set of chemical and biological properties compared to its analogs.

Properties

CAS No.

73384-73-3

Molecular Formula

C23H24BrN5O6

Molecular Weight

546.4 g/mol

IUPAC Name

1-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]-3-butoxypropan-2-ol

InChI

InChI=1S/C23H24BrN5O6/c1-2-3-10-35-14-16(30)13-25-20-8-9-21(18-7-5-4-6-17(18)20)26-27-23-19(24)11-15(28(31)32)12-22(23)29(33)34/h4-9,11-12,16,25,30H,2-3,10,13-14H2,1H3

InChI Key

MUTUMPWEUGWUMV-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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